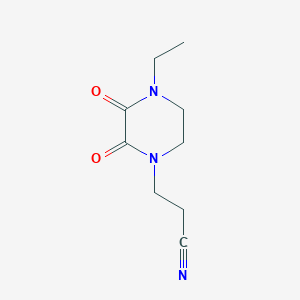

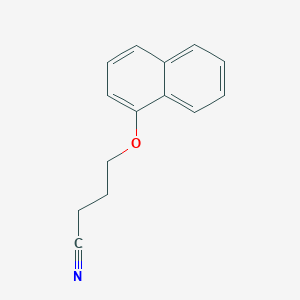

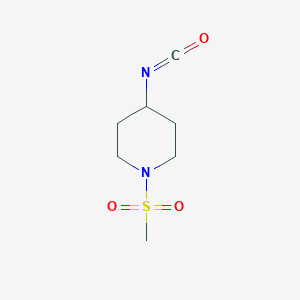

![molecular formula C12H11FN2O B3363155 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1017022-29-5](/img/structure/B3363155.png)

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile

Vue d'ensemble

Description

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the CAS Number: 1017022-29-5 . It has a molecular weight of 218.23 and its IUPAC name is 4-fluoro-3-[(2-oxo-1-pyrrolidinyl)methyl]benzonitrile . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 218.23 .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

- Synthesis for Metabotropic Glutamate Receptors Imaging : A study by Siméon et al. (2007) synthesized analogs of this compound for potential ligands targeting metabotropic glutamate subtype-5 receptors (mGluR5s). The synthesized compound showed high affinity and potency for mGluR5 and was labeled with fluorine-18 for PET imaging in monkey brains, demonstrating significant uptake in mGluR5 receptor-rich regions (Siméon et al., 2007).

Selective Androgen Receptor Modulators (SARMs)

- Development as a SARM Candidate : Aikawa et al. (2017) developed a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative as a selective androgen receptor modulator, exhibiting anabolic effects on muscles and the CNS while having neutral effects on the prostate. This compound demonstrated good pharmacokinetic profiles and acceptable toxicological profiles, making it a potential clinical candidate (Aikawa et al., 2017).

Antitumor Activity and DNA Binding

- Anticancer Properties : Bera et al. (2021) synthesized a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, which exhibited potential anticancer activity against U937 human monocytic cells. The compounds showed promising DNA binding properties, suggesting a potential role in cancer therapeutics (Bera et al., 2021).

Molecular and Crystal Structure Studies

- Structural Elucidation and DFT Study : Huang et al. (2021) conducted a detailed study on boric acid ester intermediates with benzene rings, which included a (pyrrolidin-1-yl)methanone compound. The study involved crystallographic and conformational analyses, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Fluorobenzenes Crystal Structure Analysis

- C−H···F Interactions Study : Thalladi et al. (1998) investigated the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes, including compounds related to benzonitriles. The study provided valuable insights into weak acceptor capabilities of the C−F group and structural determination in crystal structures (Thalladi et al., 1998).

Synthesis and PET Imaging of mGluR5 Tracers

- PET Tracer Synthesis for Brain Imaging : Liang et al. (2014) developed a synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile for imaging metabotropic glutamate receptor subtype type 5 (mGluR5) in the brain using PET. This study represents a significant advancement in PET imaging agent technology (Liang et al., 2014).

Propriétés

IUPAC Name |

4-fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWUHHZCZLUZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=C(C=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

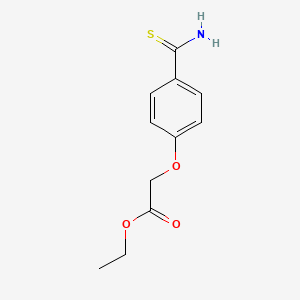

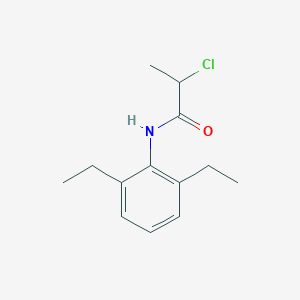

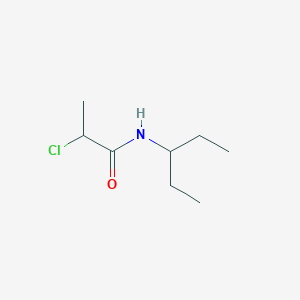

![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)

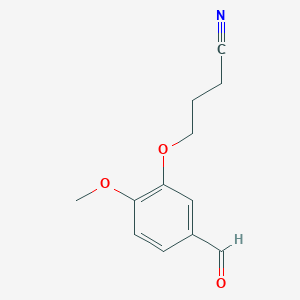

![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)

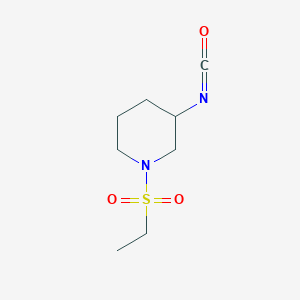

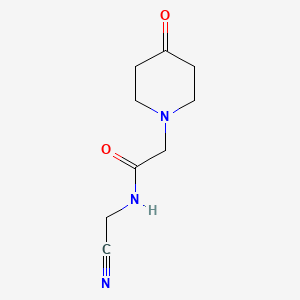

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)